1-Boc-7-Benzyloxy-3-formylindole
Overview
Description
1-Boc-7-Benzyloxy-3-formylindole is a chemical compound with the molecular formula C21H21NO4 . It is also known by the name tert-butyl 3-formyl-7-phenylmethoxyindole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 351.14700 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 351.39600 . It has a density of 1.14g/cm3 . The boiling point is 511.7ºC at 760 mmHg . The melting point is not available . The flash point is 263.3ºC .Scientific Research Applications
Modular Catalytic Synthesis of Biologically Active Compounds
The synthesis of chiral 3-amino-3-aryloxindoles, which are significant in biological contexts, can be achieved using a catalytic modular approach involving isatin-derived N-Boc-protected ketimines. This method allows the preparation of these compounds with high functional-group compatibility and good yields, highlighting the versatility of 1-Boc-7-Benzyloxy-3-formylindole in medicinal chemistry and drug development (Marques & Burke, 2016).
Pathways to Functionalised o-Amidophenols and 4-Acylbenzoxazoles
The compound serves as a precursor in reactions leading to the creation of o-amidophenol derivatives and 4-acylbenzoxazoles. These products are valuable in the synthesis of fungal-derived benzoxazole alkaloids, suggesting the compound's role in facilitating complex organic synthesis and streamlining the production of pharmacologically relevant structures (Anderson, Eastabrook, & Sperry, 2020).
Synthesis of Indolyl-imines and Derivatives
This compound can be used in the synthesis of various indolyl-imines and their derivatives, expanding the scope of synthetic organic chemistry and the development of new molecules with potential applications in drug discovery and development (Black et al., 1996).
Development of Fluorescence Imaging Agents
The compound's derivatives have been explored for their potential in producing emissive boron difluoride complexes. These complexes show promise as fluorescence imaging agents, indicating the compound's utility in the field of bioimaging and diagnostics (Barbon et al., 2017).
Asymmetric Synthesis of Biologically Active Molecules
This compound plays a role in the catalytic enantioselective construction of quaternary stereocenters. This process is crucial in the assembly of key building blocks for synthesizing biologically active molecules, demonstrating the compound's importance in medicinal chemistry and drug synthesis (Liu et al., 2015).
Synthesis of Functionalized Isoindoles
The compound contributes to the synthesis of various functionalized isoindoles, which have applications in creating more complex molecules for pharmaceutical use and material science (Sato et al., 1990).
Properties
IUPAC Name |
tert-butyl 3-formyl-7-phenylmethoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKQGCTNCPIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654313 | |
Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-99-5 | |
Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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